Tert-butyl 4-bromo-3-iodophenylcarbamate
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Overview
Description
Tert-butyl 4-bromo-3-iodophenylcarbamate is a chemical compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.03489 g/mol . It is known for its unique structure, which includes both bromine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been used for the synthesis of various derivatives with potential applications as anti-hiv agents , and for the modification of 4,5,6,7-tetrabromobenzotriazole (TBB) derivatives to generate improved CK2 inhibitors .
Mode of Action
It’s known that bromine and iodine atoms in organic compounds can participate in various reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Similar compounds have been involved in the synthesis of n-boc-aminoalkoxyphenyl derivatives, a precursor to pharmacophore elements for the treatment of glaucoma .
Result of Action
Similar compounds have shown potential application as anti-hiv agents and improved CK2 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-iodophenylcarbamate typically involves the reaction of 4-bromo-3-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-iodophenylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcarbamates, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Scientific Research Applications
Tert-butyl 4-bromo-3-iodophenylcarbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromophenylcarbamate: Lacks the iodine atom, making it less versatile in certain synthetic applications.
Tert-butyl 4-iodophenylcarbamate: Lacks the bromine atom, which can affect its reactivity and binding properties.
Tert-butyl 4-chloro-3-iodophenylcarbamate: Substitutes bromine with chlorine, leading to different chemical properties and reactivity.
Uniqueness
Tert-butyl 4-bromo-3-iodophenylcarbamate is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation provides distinct reactivity and binding characteristics, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-iodophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQUEWWFXMMYSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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